molecular formula C8H12N2O2S B13958373 N,N,5-trimethylpyridine-2-sulfonamide

N,N,5-trimethylpyridine-2-sulfonamide

Cat. No.: B13958373
M. Wt: 200.26 g/mol
InChI Key: TXYNXLQOQQDTFL-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Sulfonamide Derivatives

Pyridine-sulfonamide derivatives are heterocyclic compounds that feature a pyridine (B92270) ring attached to a sulfonamide group. This structural framework has been explored extensively in the development of various therapeutic agents. The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is a common scaffold in many biologically active compounds and approved drugs. researchgate.net Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. When combined with the sulfonamide functional group (-SO₂NHR), the resulting derivatives exhibit a wide spectrum of biological activities. Researchers have synthesized and investigated numerous pyridine-based sulfonamides for their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. eurjchem.comnih.govacs.org

Historical Perspective of Sulfonamide Compounds in Therapeutic Development

The journey of sulfonamide compounds in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. huvepharma.comresearchgate.net A red dye, Prontosil, was found to be effective against bacterial infections in mice. huvepharma.com Subsequent research revealed that Prontosil was a prodrug, meaning it was converted within the body to its active form, sulfanilamide (B372717). openaccesspub.org This discovery was a landmark in the history of medicine, as it introduced the first class of broad-spectrum systemic antibacterial drugs, paving the way for the antibiotic revolution. huvepharma.comwikipedia.org

The initial success of sulfanilamide led to a surge in the synthesis and testing of thousands of sulfonamide derivatives, a period often referred to as the "sulfa craze". huvepharma.com This extensive research effort resulted in the development of more potent and less toxic sulfa drugs that were instrumental in treating various infectious diseases during World War II. huvepharma.com Although the advent of penicillin and other antibiotics later overshadowed them, sulfonamides have remained an important class of therapeutic agents, with applications extending beyond their antibacterial origins. wikipedia.orgebsco.com

Significance of Sulfonamide Moiety in Pharmaceutical Research

The sulfonamide functional group is a key pharmacophore in medicinal chemistry due to its unique electronic and structural properties. nih.gov It is a versatile moiety that can be readily modified to modulate the biological activity and physicochemical properties of a compound. The sulfonamide group is present in a wide array of drugs with diverse therapeutic applications, including diuretics, antidiabetic agents, and anti-inflammatory drugs. openaccesspub.org

One of the significant roles of the sulfonamide group in drug design is its function as a bioisostere for the carboxylic acid group. nih.govtandfonline.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. The substitution of a carboxylic acid with a sulfonamide can be a strategic approach to overcome some of the limitations associated with carboxylic acids, such as poor membrane permeability and rapid metabolism. nih.gov

The sulfonamide moiety can mimic the geometry and hydrogen bonding capabilities of a carboxylic acid. nih.gov For instance, the distance between the two oxygen atoms of a sulfonamide is comparable to that of a carboxylate group, allowing for similar interactions with biological targets. nih.gov The acidity of the sulfonamide can also be tuned by modifying its substituents to match that of the corresponding carboxylic acid. nih.gov

Acidity of Carboxylic Acid and Bioisosteres
Functional GroupExample CompoundpKa Value (approximate)
Carboxylic Acidp-Aminobenzoic acid (PABA)~6.5
SulfonamideSulfanilamide~10
SulfonamideSulfadiazine~6.5

The sulfonamide moiety can participate in a variety of interactions with biological macromolecules, which contributes to its effectiveness as a pharmacophore. nih.gov The nitrogen and oxygen atoms of the sulfonamide group can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with amino acid residues in the active site of a protein. acs.org

In the case of antibacterial sulfonamides, they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. wikipedia.org The structural similarity between sulfonamides and the natural substrate of the enzyme, p-aminobenzoic acid (PABA), allows them to bind to the active site and block the synthesis of folic acid, thereby inhibiting bacterial growth. wikipedia.org

Overview of Research Areas for Sulfonamide-Substituted Pyridines

The combination of the pyridine ring and the sulfonamide moiety has led to the exploration of these derivatives in various fields of medicinal chemistry. Research has demonstrated that sulfonamide-substituted pyridines possess a wide range of pharmacological activities.

Anticancer Agents: Pyridine-sulfonamide hybrids have been investigated as potential anticancer agents. For example, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov

Antimicrobial Agents: This class of compounds has been a focus of research for developing new antimicrobial agents. Some pyridine-based sulfonamides have been designed as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), two key enzymes in the bacterial folic acid synthesis pathway. acs.org

Enzyme Inhibitors: Sulfonamide-substituted pyridines have been synthesized and evaluated as inhibitors of various other enzymes. For instance, they have been studied as inhibitors of carbonic anhydrases and alpha-amylase. bohrium.comnih.gov

Antiviral Agents: The antiviral potential of pyridine-sulfonamides has also been explored, with some compounds showing activity against various viruses. acs.org

Research Areas of Sulfonamide-Substituted Pyridines
Research AreaBiological Target/MechanismExample Application
AnticancerVEGFR-2 InhibitionDevelopment of new cancer therapies
AntimicrobialDHPS and DHFR InhibitionCombating bacterial infections
Enzyme InhibitionCarbonic Anhydrase, Alpha-amylaseTreatment of various diseases
AntiviralInhibition of viral replicationDevelopment of new antiviral drugs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,5-trimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-7-4-5-8(9-6-7)13(11,12)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYNXLQOQQDTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Structure Activity Relationship Sar Studies

Rationale for Substitution Patterns on the Pyridine (B92270) Ring and Sulfonamide Nitrogen

The specific placement of methyl groups at the N,N-, and 5-positions of the pyridine-2-sulfonamide (B152805) core is a deliberate design choice aimed at modulating the compound's physicochemical properties and, consequently, its biological activity.

Pyridine Ring Substitution: The pyridine ring serves as a key scaffold in many biologically active compounds. acs.org The position and nature of substituents on this ring can significantly alter electronic properties, lipophilicity, and steric profile. A methyl group at the 5-position of the pyridine ring can influence the molecule's interaction with its target protein. For instance, in a series of pyridine-based sulfonamides, the nature of the substituent at the C5 position was found to be critical for antiviral activity. acs.org While an ethoxycarbonyl group at this position conferred potent activity, its replacement with a cyano group led to a decrease or loss of activity. acs.org This highlights the sensitivity of the biological target to the chemical nature of the substituent at this position. The methyl group in N,N,5-trimethylpyridine-2-sulfonamide, being a small, lipophilic group, can enhance binding to hydrophobic pockets in a target protein and can also improve metabolic stability.

Sulfonamide Nitrogen Substitution: The sulfonamide group is a critical pharmacophore in a vast array of drugs. eurjchem.com Substitution on the sulfonamide nitrogen (N1 position) is a common strategy to fine-tune a compound's properties. pharmacy180.com In the case of this compound, the two methyl groups on the nitrogen atom (N,N-dimethylation) have several important consequences:

Removal of Hydrogen Bond Donor: The presence of two methyl groups eliminates the N-H bond, meaning the molecule can no longer act as a hydrogen bond donor at this position. This can be advantageous if the target's binding site does not have a corresponding hydrogen bond acceptor or if it is desirable to reduce interactions with off-target proteins.

Steric Effects: The methyl groups introduce steric bulk around the sulfonamide nitrogen. This can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket. nih.gov The steric hindrance can also protect the sulfonamide group from metabolic degradation, potentially increasing the compound's half-life.

The combination of a 5-methyl group on the pyridine ring and N,N-dimethylation of the sulfonamide nitrogen in this compound represents a specific strategy to optimize its shape, size, and electronic properties for a particular biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. silae.it

Hansch analysis is a classic QSAR method that correlates the biological activity of a series of compounds with their physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric parameters (Taft's steric parameter, Es). nih.govacs.orgresearchgate.net The general form of a Hansch equation is:

log(1/C) = k1logP + k2σ + k3Es + k4

where C is the concentration of the compound required to produce a specific biological effect, and k1, k2, k3, and k4 are constants determined by regression analysis.

For sulfonamide derivatives, Hansch analysis has been instrumental in understanding the key determinants of their activity. Studies on substituted 2-sulfapyridines have shown that variations in their pharmacokinetic properties can be statistically explained by changes in lipophilic, electronic (pKa), and steric effects of the substituents. nih.gov Such analyses have revealed that while lipophilicity strongly influences pharmacokinetic properties, it may not have a direct impact on the degree of antibacterial effect. nih.gov Furthermore, the steric influence of substituents can have opposing effects on binding to bacterial enzymes versus serum proteins. nih.gov

Table 1: Physicochemical Parameters Used in Hansch Analysis
ParameterSymbolDescriptionInfluence on Activity
HydrophobicitylogP or πDescribes the lipophilicity of a molecule or substituent.Affects membrane permeability and binding to hydrophobic pockets. Often shows a parabolic relationship with activity.
Electronic EffectsσQuantifies the electron-donating or electron-withdrawing nature of a substituent.Influences the pKa of the sulfonamide and its interaction with the target.
Steric EffectsEs, MRDescribes the size and shape of a substituent.Determines the fit of the molecule in the binding site of the target.

In modern drug discovery, it's not enough for a compound to be potent; it must also have a favorable balance of other properties, often referred to as "drug-likeness." Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of a compound during the optimization process. nih.govsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve high affinity.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity. nih.govwikipedia.org It is calculated as:

LLE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the logarithm of the octanol-water partition coefficient. wikipedia.org A higher LLE value (typically > 5) is considered favorable, as it suggests that the compound's potency is not solely due to an increase in lipophilicity, which can lead to undesirable properties like poor solubility and non-specific binding. youtube.com The application of LLE helps guide medicinal chemists to design compounds that are both potent and have good physicochemical properties. nih.gov

Table 2: Efficiency Metrics in Drug Design
MetricFormulaDesired ValueSignificance
Ligand Efficiency (LE)-ΔG / N≥ 0.3 kcal/mol per heavy atomIndicates the binding efficiency of the molecule on a per-atom basis.
Lipophilic Efficiency (LLE)pIC50 - logP> 5Reflects the balance between potency and lipophilicity, guiding towards more drug-like candidates.

Conformational Analysis of Sulfonamide Derivatives

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it determines how well it can fit into the binding site of its target protein. mdpi.com Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies.

For sulfonamide derivatives, the rotation around the S-N bond is a key conformational feature. researchgate.net Studies on benzenesulfonamides have shown that the amino group of the sulfonamide tends to lie perpendicular to the benzene (B151609) plane. nih.gov

N-alkylation of the sulfonamide group, as seen in this compound, has a significant impact on its conformational properties. The introduction of alkyl groups on the nitrogen atom can lead to restricted rotation around the S-N bond. researchgate.net This restricted rotation can be so pronounced that it can be detected by NMR spectroscopy at room temperature. researchgate.net The torsional barriers for rotation around the S-N bond in some N,N-disubstituted sulfonamides have been found to be comparable to those of amides, indicating a substantial double-bond character for the S-N bond. researchgate.net This is attributed to electronic interactions between the nitrogen lone pair and the sulfur atom. researchgate.net

Rational Design of Sulfonamide Derivatives for Targeted Biological Interactions

Rational drug design involves creating new medications based on a knowledge of the biological target. acs.org The sulfonamide moiety is a versatile scaffold that has been incorporated into a wide range of drugs targeting various enzymes and receptors. eurjchem.com

Pyridine-based sulfonamides have been designed as inhibitors of various enzymes, including phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are important targets in cancer therapy. nih.gov The design strategy often involves creating a molecule that can form specific interactions with key amino acid residues in the active site of the enzyme. For example, the nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with residues like Val851 in the hinge region of PI3K. nih.gov

The design of this compound would have likely followed a similar rational approach. The pyridine-2-sulfonamide core provides a basic framework for binding to a target, while the specific substitution pattern is optimized to enhance potency and selectivity. The 5-methyl group might be designed to fit into a hydrophobic pocket, while the N,N-dimethyl groups could be crucial for modulating the compound's conformation and physicochemical properties to achieve the desired biological effect. The development of such targeted therapies relies on a detailed understanding of the structure of the target protein and the application of SAR and computational modeling techniques. mdpi.com

Investigation of Biological Target Interactions and Mechanism of Action

Enzyme Inhibition Profiles of Sulfonamide Compounds

Peptide Deformylase (PDF) Inhibition

Without any dedicated studies on N,N,5-trimethylpyridine-2-sulfonamide, any discussion on its biological activity would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological properties of this specific compound.

Protein Kinase Inhibition (e.g., PKD, Plk1)

There is currently no specific data available from the conducted searches detailing the inhibitory activity of this compound against Protein Kinase D (PKD) or Polo-like kinase 1 (Plk1). The broader class of sulfonamides has been investigated for kinase inhibition, but direct evidence for this specific compound is lacking.

Other Enzyme Targets (e.g., Lactoperoxidase, Succinate (B1194679) Dehydrogenase)

Scientific literature does not currently provide specific details on the interaction between this compound and the enzymes lactoperoxidase or succinate dehydrogenase. While some secondary sulfonamides have been shown to inhibit lactoperoxidase, the specific effects of this trimethylated pyridine (B92270) derivative are unknown.

Molecular Mechanisms of Cellular Perturbation

Induction of Mitotic Arrest

The ability of this compound to induce mitotic arrest has not been specifically documented. Generally, some sulfonamide derivatives have been observed to interfere with cell cycle progression, leading to an accumulation of cells in mitosis, but this has not been confirmed for this particular compound.

Apoptosis Induction Pathways

There is no direct evidence to suggest that this compound induces apoptosis. While various sulfonamides are known to trigger programmed cell death in cancer cells through different pathways, the pro-apoptotic potential of this specific molecule has not been reported in the available literature.

Interference with Mitotic Spindle Assembly

Specific studies on the effect of this compound on mitotic spindle assembly are not available. Some antimitotic sulfonamides are known to disrupt microtubule dynamics, which are essential for the formation and function of the mitotic spindle. However, it is not known if this compound shares this mechanism of action.

Inhibition of Folic Acid Metabolism

The role of this compound in the inhibition of folic acid metabolism has not been established. Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway. This mechanism is the basis of their antimicrobial activity. However, the specific activity of this compound against this or any other enzyme in the folic acid pathway has not been reported.

Modulation of Biological Signaling Pathways

The interaction of this compound with biological signaling pathways is a critical area of investigation to understand its mechanism of action. Research has focused on its potential to modulate bacterial communication and to serve as a precursor in the synthesis of inhibitors for key enzymatic interactions in cancer-related pathways.

Quorum Sensing System Modulation

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This signaling system is crucial for various bacterial behaviors, including virulence and biofilm formation. frontiersin.org The modulation of QS systems, therefore, presents a promising strategy for controlling bacterial infections. frontiersin.orgnih.gov

While specific studies on the direct effects of this compound on quorum sensing are not extensively detailed in current literature, the broader class of sulfonamides has been shown to influence this bacterial communication network. Research has indicated that sulfonyl-containing chemicals, such as sulfonamides, can induce a hormetic effect on certain bacteria, where low doses stimulate and high doses inhibit cell proliferation. researchgate.netresearchgate.net This effect is linked to the interaction of sulfonamides with LuxR-type quorum sensing proteins. researchgate.netresearchgate.net For instance, in Comamonas testosteroni, low concentrations of sulfonamides were found to bind to the LuxR solo protein, which in turn triggers transcriptional changes that enhance cell growth. researchgate.netresearchgate.net

The general mechanisms by which QS is inhibited can involve several strategies:

Inhibition of the synthesis of autoinducer signaling molecules. frontiersin.org

Degradation or inactivation of the signaling molecules. frontiersin.org

Interference with the signal receptors. frontiersin.org

Disruption of the downstream signaling cascade. frontiersin.org

Given that this compound belongs to the sulfonamide class of compounds, it is plausible that it could modulate quorum sensing systems, although further targeted research is necessary to elucidate its specific activities and mechanisms.

PRMT5-Substrate Adaptor Interaction Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a significant role in various cellular processes and has been identified as a therapeutic target in oncology. researchgate.netnih.gov PRMT5's activity is dependent on its interaction with substrate adaptor proteins (SAPs), such as pICln and Riok1. nih.govbiorxiv.org These adaptors are crucial for the methylation of several of PRMT5's substrates. nih.govbiorxiv.org The disruption of the PRMT5-SAP interaction presents a novel therapeutic strategy, particularly in cancers with MTAP-gene deletion. researchgate.netnih.govbiorxiv.org

This compound has been identified as a key intermediate in the synthesis of first-in-class inhibitors that target the PRMT5-substrate adaptor protein interface. nih.govbiorxiv.orgbiorxiv.org These inhibitors are designed to bind to the PRMT5 protein binding motif (PBM) interface, thereby directly preventing the binding of SAPs. nih.govbiorxiv.org This is a distinct mechanism from many existing PRMT5 inhibitors that target the enzyme's catalytic domain. researchgate.net

Research has led to the development of potent inhibitors, such as BRD0639, which was optimized from an initial hit compound. biorxiv.org This lead compound has been shown to engage PRMT5 in cells, disrupt the PRMT5-RIOK1 complex, and consequently reduce the methylation of PRMT5 substrates. biorxiv.org The development of such specific PBM-competitive inhibitors could offer a differential therapeutic effect compared to catalytic inhibitors by selectively impairing functions dependent on the PRMT5-pICln interaction, such as mRNA splicing. biorxiv.org

Below is a table summarizing the key proteins involved in this pathway and the role of inhibitors.

Protein/CompoundRole in PathwayEffect of Inhibition
PRMT5 Catalyzes the symmetric dimethylation of arginine residues on substrate proteins. researchgate.netnih.govInhibition can be a therapeutic strategy for cancer. nih.govbiorxiv.org
pICln, Riok1, COPR5 Substrate Adaptor Proteins (SAPs) that mediate the interaction between PRMT5 and its substrates. nih.govDisruption of this interaction inhibits methylation of specific substrates. biorxiv.org
This compound An intermediate in the synthesis of PRMT5-SAP interaction inhibitors. nih.govbiorxiv.orgbiorxiv.orgN/A (precursor)
BRD0639 A lead compound that is a PBM-competitive inhibitor of the PRMT5-SAP interaction. biorxiv.orgDisrupts the PRMT5-RIOK1 complex and reduces substrate methylation. biorxiv.org

Preclinical Biological Evaluation of Therapeutic Potential

In Vitro Efficacy Assessments

In vitro studies are fundamental to the preliminary assessment of a compound's biological activity. For pyridine (B92270) sulfonamides, these evaluations have spanned antimicrobial, antineoplastic, anti-inflammatory, and antiviral domains, utilizing a range of cellular and biochemical assays.

Sulfonamides have long been recognized for their antibacterial properties. nih.govnih.gov Modern derivatives are continuously being explored to combat the rise of antibiotic resistance. nih.gov Research into various sulfonamide hybrids demonstrates a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies on thienopyrimidine-sulfonamide hybrids have shown that their efficacy is influenced by the specific sulfonamide moiety and its point of attachment to the core structure.

Certain novel hybrids have demonstrated notable activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The antibacterial action of one such hybrid, a thienopyrimidine–sulfadiazine conjugate, was found to be more effective against S. aureus than sulfadiazine alone, as indicated by its lower minimum inhibitory concentration (MIC). mdpi.com This suggests that the hybrid structure enhances antibacterial potency. mdpi.com In general, many clinical isolates of staphylococci, streptococci, and enteric bacteria are inhibited by sulfonamides in vitro. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Representative Thienopyrimidine-Sulfonamide Hybrid Against Bacterial Strains
CompoundBacterial StrainMIC (µg/mL)Reference
Thienopyrimidine–sulfadiazine hybrid (12ii)Staphylococcus aureus (Gram-positive)125 mdpi.com
Escherichia coli (Gram-negative)125 mdpi.com

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Certain sulfonamides, particularly when complexed with metals, have been identified as potential inhibitors of biofilm formation. nih.gov The mechanism is thought to involve the inhibition of c-di-GMP synthesis, a key signaling molecule in biofilm development. nih.gov While sulfamethoxazole alone has shown limited effectiveness in inhibiting biofilm formation by several mycobacterial species, its combination with metals appears to be a promising strategy for developing new anti-adhesion agents. nih.gov The ability to disrupt or prevent the formation of these protective bacterial communities is a critical area of antimicrobial research.

The search for novel anticancer agents has led to the investigation of numerous sulfonamide derivatives. mdpi.comnih.govnih.gov Certain acridine-sulfonamide hybrids have demonstrated significant antiproliferative activity against various human carcinoma cell lines. mdpi.com These compounds are believed to exert their effects by targeting essential cellular enzymes like topoisomerases I and II, which are crucial for DNA replication and transcription in rapidly dividing cancer cells. mdpi.com

One particular hybrid, designated as compound 8b in a research study, was identified as the most active against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with IC50 values indicating potent growth inhibition. mdpi.com The selectivity of these compounds for cancer cells over healthy cells is a desirable characteristic in chemotherapeutic treatments, and some of these synthetic sulfonamides have shown the ability to target cancer cells specifically while minimizing damage to non-cancerous cells. mdpi.com

Table 2: Antiproliferative Activity (IC50) of a Representative Acridine-Sulfonamide Hybrid
CompoundCancer Cell LineIC50 (µM)Reference
Acridine-Sulfonamide Hybrid (8b)HepG2 (Human Hepatic Carcinoma)14.51 mdpi.com
HCT-116 (Human Colon Carcinoma)9.39 mdpi.com
MCF-7 (Human Breast Carcinoma)8.83 mdpi.com

Further investigation into the mechanism of antiproliferative activity involves analyzing the compound's effect on the cell cycle. researchgate.netnih.gov Studies on active acridine-sulfonamide hybrids revealed their ability to induce cell cycle arrest. mdpi.com Specifically, treatment of HepG2 cells with these compounds led to a notable reduction in the proportion of cells in the S phase (synthesis phase) of the cell cycle. mdpi.com For example, compound 7c caused a decrease in the cell population in the S phase from 46.39% to 29.27%, while compound 8b resulted in a drop from 46.39% to 39.15%. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from replicating their DNA, ultimately inhibiting proliferation and inducing apoptosis. mdpi.com

Table 3: Effect of Representative Acridine-Sulfonamide Hybrids on Cell Cycle Distribution in HepG2 Cells
Treatment% of Cells in G0–G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control47.02%46.39%6.59% mdpi.com
Compound 7c42.61%29.27%28.12% mdpi.com
Compound 8bN/A39.15%N/A mdpi.com

Certain sulfonamide-based drugs, such as thiazide and loop diuretics, are known to modulate inflammatory processes. nih.gov These compounds can exert both pro- and anti-inflammatory effects by influencing pathways involved in immune responses. Their targets include cotransporters like NKCC1, which has been implicated in the regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov The mechanisms may involve key signaling pathways like nuclear factor kappa B (NFκB), which is crucial for activating the inflammasome and regulating immune cell activity. nih.gov This suggests a broader potential for sulfonamide derivatives in treating inflammatory conditions, pending further investigation into the specific molecular pathways. nih.gov

The structural versatility of sulfonamides has made them attractive candidates for the development of new antiviral agents. nih.govnih.govmdpi.com Reviews of the field indicate that sulfonamide derivatives incorporating N-heterocycles exhibit a wide spectrum of antiviral activity. nih.govnih.gov These compounds have been investigated for use against a variety of viruses, including coxsackievirus B, enteroviruses, adenoviruses, and human immunodeficiency virus (HIV). nih.govmdpi.com The development of broad-spectrum antiviral drugs is a critical task for medicinal chemistry, and the sulfonamide scaffold serves as a valuable starting point for designing novel inhibitors of viral replication. nih.govnih.gov

Enzyme Activity Assays for Inhibitory Potency

No specific data is available for the inhibitory potency of N,N,5-trimethylpyridine-2-sulfonamide against any enzyme. However, the broader class of pyridine-sulfonamide hybrids has been investigated for its inhibitory effects on various enzymes. For instance, certain pyridine-sulfonamide derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov One particular hybrid demonstrated a half-maximal inhibitory concentration (IC50) value of 3.6 μM against VEGFR-2, which was more potent than the reference drug sorafenib (IC50 = 4.8 μM). nih.gov

Other studies on different pyridine-based N-sulfonamides have identified compounds with significant inhibitory activity against Hsp90α, an important target in cancer therapy. acs.org For example, compounds designated 15c and 15d in one study exhibited IC50 values of 10.24 and 4.48 μg/mL, respectively, against Hsp90α. acs.org Furthermore, some sulfonamide-containing pyridine derivatives have been synthesized and evaluated as α-amylase inhibitors, showing potential as antidiabetic agents. eurjchem.com

Additionally, the sulfonamide scaffold is a well-known inhibitor of carbonic anhydrases (CAs), with some pyrazolo[4,3-c]pyridine sulfonamides showing inhibitory activity against various human CA isoforms (hCA I, II, IX, and XII). mdpi.com For example, one derivative in this class, compound 2a , showed strong inhibition against the tumor-associated isoforms hCA IX and hCA XII with Ki values of 11.7 nM and 9.8 nM, respectively. mdpi.com

It is important to reiterate that these findings are for structurally related compounds and not for this compound itself.

In Vivo Efficacy and Pharmacological Disposition Studies in Animal Models

There is no published data on the in vivo efficacy of this compound in any disease models.

However, studies on related structures provide some insights into the potential of this chemical class. For instance, various pyridine-sulfonamide hybrids have been evaluated for their anticancer potential. One study identified a compound (VIIb) with broad-spectrum anticancer activity across 60 human cancer cell lines, exhibiting GI50 values ranging from 1.06 to 8.92 μM. nih.gov This compound was also shown to induce apoptosis in renal cancer cells. nih.gov

Furthermore, indoline-5-sulfonamide analogs, which share the sulfonamide functional group, have demonstrated inhibitory activity against tumor-associated carbonic anhydrases and have shown antiproliferative effects on breast cancer cell lines. nih.gov Specifically, one of the most potent inhibitors in this class suppressed the growth of MCF7 cells with a concentration of 12.9 µM under hypoxic conditions. nih.gov Pyrimidine–sulfonamide hybrids have also been extensively studied, with some showing excellent in vivo anticancer efficacy. nih.gov

No information is available regarding the evaluation of any closely related pyridine sulfonamides in animal models of inflammatory bowel disease.

No pharmacokinetic or pharmacological disposition studies have been published for this compound.

Research on other substituted pyridine sulfonamides has explored their pharmacokinetic properties. For example, quantitative structure-pharmacokinetic relationship studies have been conducted on a series of substituted 2-sulfapyridines in rats to understand how chemical structure influences parameters like elimination rate constant, clearance, and protein-binding. nih.gov Another study on bicyclic 2-pyridone-based compounds found that the addition of a methyl sulfonamide substituent improved pharmacokinetic properties crucial for oral administration, leading to an apparent bioavailability of 41% in one analog. rsc.orgrsc.org These studies highlight the importance of substituent groups on the pharmacokinetic profile of pyridine-based compounds.

Computational and Cheminformatics Approaches in Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is crucial in rational drug design for understanding and predicting ligand-protein interactions. In the context of sulfonamide derivatives, docking studies are widely employed to investigate their binding mechanisms against various biological targets, such as enzymes and receptors. The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. This helps in identifying plausible binding modes and estimating the strength of the interaction. For instance, docking studies on sulfonamide derivatives have been performed against targets like DNA topoisomerase II, a key enzyme in cancer, to understand how these compounds might fit within its active site. scholarsresearchlibrary.com

A primary output of molecular docking is the prediction of a ligand's binding mode and its binding affinity. The binding mode refers to the specific three-dimensional arrangement of the ligand within the protein's active site, including its orientation and conformation. Binding affinity, often expressed as a docking score in units like kcal/mol, is a calculated value that estimates the strength of the non-covalent interactions between the ligand and the protein. A more negative score typically indicates a stronger, more favorable interaction.

In studies involving various sulfonamide derivatives, molecular docking has successfully predicted binding affinities. For example, docking analyses of certain N-substituted sulfonamides against a potential cancer drug target yielded binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov In another study focusing on sulfonamides designed as DNA topoisomerase II inhibitors, the calculated dock scores ranged from -8.50 to -11.40 kcal/mol. scholarsresearchlibrary.com These scores are used to rank potential drug candidates and prioritize them for further experimental validation. The predicted binding mode also reveals how the sulfonamide moiety itself interacts with the target, such as the deprotonated nitrogen of the sulfonamide group coordinating with a zinc atom in the active site of carbonic anhydrase enzymes. mdpi.com

Molecular docking is instrumental in identifying the specific amino acid residues within a protein's active site that are critical for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. By visualizing the docked complex, researchers can pinpoint which residues form these crucial contacts. For example, in a study of cyclic sulfonamides designed as inhibitors for the SARS-CoV-2 main protease, molecular docking identified potential key interacting residues as GLU166, GLN192, ALA194, and VAL186. nih.gov Similarly, analyses of the SARS-CoV-2 receptor-binding domain (RBD) have highlighted residues like Q493, N501, and F486 as hotspots for interactions. nih.govresearchgate.net Understanding these key residues is vital for designing more potent and selective inhibitors, as modifications to the ligand can be made to enhance interactions with these specific amino acids.

In Silico Screening for Novel Ligands

In silico or virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. Sulfonamide scaffolds are frequently included in these screening libraries due to their proven record in medicinal chemistry. researchgate.net

One approach to virtual screening combines quantitative structure-activity relationship (QSAR) models with shape-based screening. This dual-consensus method was used to screen a library of nearly 100,000 compounds to find novel inhibitors for the M5 muscarinic acetylcholine (B1216132) receptor, successfully identifying a complex sulfonamide derivative. nih.govnih.gov Another study performed in silico screening of pharmacokinetic and physicochemical properties for newly synthesized thienopyrimidine-sulfonamide hybrids to assess their drug-likeness based on criteria such as Lipinski's rule of five. nih.gov These methods accelerate the discovery of new lead compounds for various therapeutic targets.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a key cheminformatics tool. QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of compounds to their biological activity. These models are built using a "training set" of compounds with known activities and are then used to predict the activity of new, untested molecules.

For sulfonamide derivatives, various predictive models have been developed. For instance, artificial neural networks (ANN) have been successfully used to model the relationship between the structure of 1,3,5-triazinyl sulfonamides and their inhibitory activity against human carbonic anhydrase enzymes. nih.gov In another example, QSAR models were built using partial least squares regression to predict the antitrypanosomal activity of a series of heteroarylamide/sulfonamide compounds, which then guided the design of new, more potent derivatives. researchgate.net Such models are invaluable for understanding which structural features are most important for a desired biological effect.

Virtual Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies can be broadly categorized as either ligand-based or structure-based. The choice of method depends on the available information about the target protein and its known ligands.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known biological activity is available. These methods use the structural information from the known active ligands to develop a pharmacophore model or a QSAR equation. This model can then be used to design new molecules or to screen databases for compounds with similar properties. The virtual screening campaign that identified a novel M5 inhibitor based on the structure of known M5 negative allosteric modulators (NAMs) is a prime example of a ligand-based approach. nih.govresearchgate.net

Structure-based drug design relies on knowing the 3D structure of the target protein, which is typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. Molecular docking is a core component of this approach. Researchers can visualize how a ligand fits into the protein's binding site and use this information to design new compounds with improved affinity and selectivity. researchgate.net The numerous studies that use molecular docking to investigate how different sulfonamides bind to the active sites of specific enzymes, such as DNA topoisomerase II scholarsresearchlibrary.com or carbonic anhydrase, mdpi.com are clear applications of structure-based drug design.

Future Research Directions and Advanced Methodologies

Exploration of Novel Therapeutic Applications for Pyridine-Sulfonamides

While the sulfonamide group is historically associated with antimicrobial drugs, the therapeutic potential of pyridine-sulfonamides extends far beyond this initial application. ajchem-b.com Researchers are actively investigating a wide array of novel therapeutic uses for this versatile scaffold.

Recent studies have highlighted the promise of pyridine-based N-sulfonamides as antiviral and antimicrobial agents. For instance, newly synthesized functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide moieties have demonstrated significant viral reduction against viruses like HSV-1 and CBV4. acs.org Furthermore, certain derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.org The antiprotozoal activity of pyridine-sulfonamides is another burgeoning area of research, with compounds like 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide showing efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

Beyond infectious diseases, pyridine-sulfonamides are being explored for their potential in oncology. Azaheterocyclic carbazole (B46965) sulfonamides have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines, with some compounds exhibiting significant cytotoxicity at nanomolar concentrations. researchgate.net The mechanism of action for some of these compounds involves the inhibition of crucial cellular targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. acs.org

The following table summarizes some of the novel therapeutic applications being explored for pyridine-sulfonamides, with examples of compounds and their observed activities.

Therapeutic AreaCompound Class/ExampleTarget/Mechanism of ActionKey Findings
Antiviral Pyridine-based benzothiazole sulfonamidesHsp90α protein inhibitionGreater than 50% viral reduction against HSV-1 and CBV4. acs.org
Antimicrobial Fluorinated pyridine (B92270) derivativesNot specifiedHigh antimicrobial activity with MIC values from 1.95 to 15.63 μg/mL.
Antiprotozoal 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideNot specifiedActive against Leishmania donovani promastigotes and amastigotes. nih.gov
Anticancer Azaheterocyclic carbazole sulfonamidesNot specifiedSignificant cytotoxicity with IC50 values as low as 101 nM. researchgate.net
Anticancer Novel Sulfonamide DerivativesVEGFR-2 InhibitionPotent cytotoxicity against various cancer cell lines. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of AI in drug discovery for sulfonamides can be multifaceted, as illustrated in the table below.

AI/ML ApplicationDescriptionPotential Impact on Pyridine-Sulfonamide Research
Predictive Modeling Using algorithms to predict the biological, chemical, and physical properties of compounds. worldpharmatoday.comFaster identification of lead pyridine-sulfonamide candidates with desired characteristics.
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. mdpi.comEfficient exploration of vast chemical space for novel pyridine-sulfonamide inhibitors.
De Novo Drug Design Generating novel molecular structures with optimized properties using generative models. nih.govCreation of innovative pyridine-sulfonamide scaffolds with improved efficacy and selectivity.
Drug Repurposing Identifying new therapeutic uses for existing drugs by analyzing large-scale biological data. mdpi.comUncovering new applications for known pyridine-sulfonamides, reducing development time and cost.

Advanced Synthetic Methodologies for Diversification and Library Synthesis

The synthesis of diverse libraries of pyridine-sulfonamides is crucial for structure-activity relationship (SAR) studies and the identification of optimized lead compounds. Traditional synthetic methods can be time-consuming and may not be suitable for the rapid generation of large numbers of analogs. Consequently, the development of advanced synthetic methodologies is a key area of focus.

These advanced methods facilitate the creation of diverse libraries of pyridine-sulfonamides by allowing for the facile introduction of various substituents on both the pyridine ring and the sulfonamide nitrogen. This chemical diversity is essential for exploring the full therapeutic potential of this compound class.

Biophysical Characterization of Compound-Target Interactions

A deep understanding of how a drug molecule interacts with its biological target at the molecular level is fundamental for rational drug design. Biophysical techniques provide invaluable insights into the thermodynamics and kinetics of these interactions, guiding the optimization of lead compounds.

A variety of biophysical methods are employed to study the binding of sulfonamides to their protein targets. nih.gov Spectroscopic techniques such as UV-vis, fluorescence, and circular dichroism can reveal information about complex formation and conformational changes in the protein upon ligand binding. nih.govacs.org Isothermal titration calorimetry (ITC) is a powerful tool that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov

X-ray crystallography provides high-resolution structural information of the compound-target complex, revealing the precise binding mode and key interactions. acs.org This detailed structural information is instrumental in designing new analogs with improved affinity and selectivity. Molecular docking and other computational methods complement these experimental techniques by predicting binding poses and estimating binding energies. nih.govacs.org

The table below outlines several biophysical techniques and their applications in studying pyridine-sulfonamide-target interactions.

Biophysical TechniqueInformation ObtainedRelevance to Drug Design
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.govProvides a complete thermodynamic profile to guide lead optimization.
Surface Plasmon Resonance (SPR) Real-time kinetics of binding and dissociation (kon, koff).Enables the selection of compounds with desired kinetic profiles.
X-ray Crystallography High-resolution 3D structure of the compound-target complex. acs.orgFacilitates structure-based drug design and understanding of SAR.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on ligand binding site and conformational changes in both the ligand and the target.Useful for validating binding poses and studying dynamic interactions.
Mass Spectrometry (MS) Confirmation of covalent binding and identification of binding sites. rsc.orgImportant for understanding the mechanism of action of covalent inhibitors.

Development of Next-Generation Sulfonamide Compounds with Enhanced Selectivity

A major goal in drug development is to create compounds that are highly selective for their intended target, thereby minimizing off-target effects and improving the safety profile. The development of next-generation sulfonamides with enhanced selectivity is an active area of research.

One strategy to improve selectivity is to design compounds that exploit subtle differences in the active sites of related proteins. By incorporating specific structural features into the pyridine-sulfonamide scaffold, it is possible to achieve preferential binding to the desired target. For example, in the development of selective endothelin B receptor antagonists, modifications to the sulfonamide moiety played a crucial role in achieving selectivity. researchgate.net

Another approach involves the development of "hybrid" molecules that combine the sulfonamide pharmacophore with other bioactive scaffolds. tandfonline.com This can lead to compounds with novel mechanisms of action and improved selectivity profiles. The design of sulfonamides that can overcome bacterial resistance is also a critical area of research. tandfonline.comspringernature.com By understanding the molecular mechanisms of resistance, it is possible to design new compounds that are not affected by these mechanisms. springernature.com

The pursuit of enhanced selectivity in sulfonamide drug design involves a combination of computational and experimental approaches, as summarized below.

Strategy for Enhanced SelectivityDescription
Structure-Based Design Utilizing high-resolution structural information of the target to design ligands that make specific, selective interactions.
Fragment-Based Drug Discovery Identifying small molecular fragments that bind to the target and then growing or linking them to create a potent and selective lead.
Targeting Allosteric Sites Designing compounds that bind to allosteric sites on the protein, which are often less conserved than the active site, leading to greater selectivity.
Covalent Inhibition Designing compounds that form a covalent bond with a non-conserved residue in the target protein, leading to high potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N,5-trimethylpyridine-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between pyridine derivatives and sulfonyl chlorides. For example, aromatic sulfonyl chlorides react with amines (e.g., triazolopyrimidin-2-ylamine) in the presence of bases like 3-picoline or 3,5-lutidine. Catalytic N-arylsulfilimine (1–6 mol% relative to sulfonyl chloride) improves coupling efficiency by stabilizing intermediates . Solvents such as acetonitrile or THF are preferred, with yields optimized by stoichiometric control (e.g., slight excess of sulfonyl chloride) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assigns methyl and sulfonamide proton environments (e.g., δ ~2.5 ppm for N-methyl groups).
  • HPLC : Monitors purity and resolves byproducts (e.g., unreacted amine or sulfonyl chloride) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as Skin/Irritant 2, Eye Irritant 2A) .
  • Ventilation : Use fume hoods to avoid inhalation (specific target organ toxicity, respiratory system) .
  • Waste Disposal : Neutralize residues with alkaline solutions before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this sulfonamide?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate bond angles/planarity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) to rationalize activity discrepancies between analogs .
  • NBO Analysis : Investigate hyperconjugative effects (e.g., sulfonamide lone pair → pyridine ring) to explain spectroscopic anomalies .

Q. What strategies improve catalytic efficiency in this compound synthesis?

  • Methodological Answer :

  • In Situ Catalysis : Generate N-arylsulfilimine intermediates using sulfoxides (e.g., DMSO) to avoid isolation steps, reducing impurity formation .
  • Base Selection : 3,5-Lutidine enhances nucleophilicity of amines compared to weaker bases like pyridine, accelerating coupling .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve sulfonyl chloride solubility, achieving >80% yield in optimized cases .

Q. How does structural modification of the pyridine ring affect the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at C5) enhances antimicrobial activity by increasing electrophilicity at the sulfonamide moiety .
  • Steric Considerations : Bulkier N,N-dimethyl groups reduce enzymatic hydrolysis, improving metabolic stability in vitro .
  • Crystallographic Insights : Hydrogen-bonding networks with protein active sites (e.g., dihydrofolate reductase) correlate with IC₅₀ values in docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.